molecular formula C8H13N3O B3323124 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole CAS No. 1604453-22-6

1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Cat. No.: B3323124
CAS No.: 1604453-22-6
M. Wt: 167.21 g/mol
InChI Key: BQZJFKSUDKBPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pyrrolidin-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrrolidin-3-yloxy halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine
  • 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

Comparison: 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyrrolidine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-yloxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJFKSUDKBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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